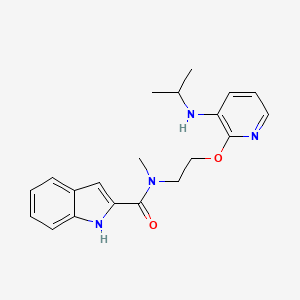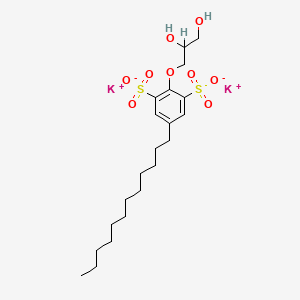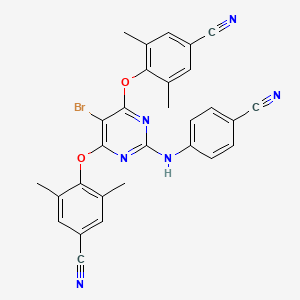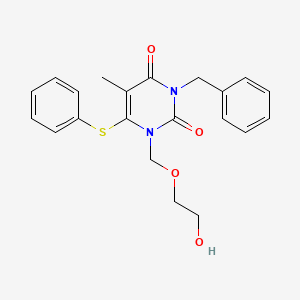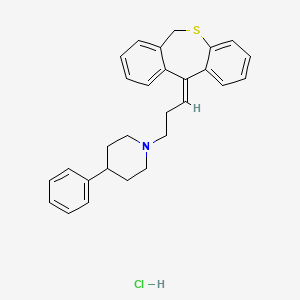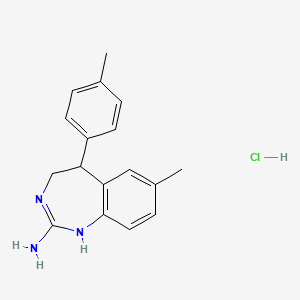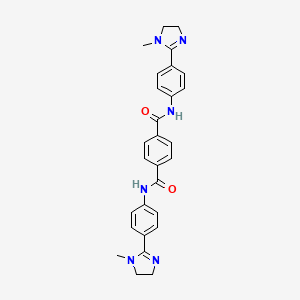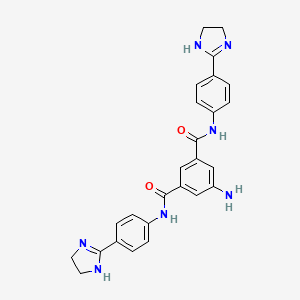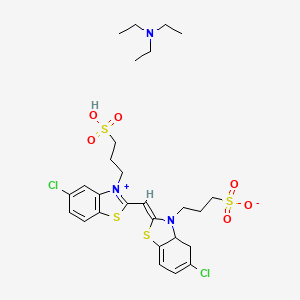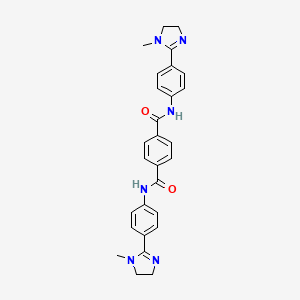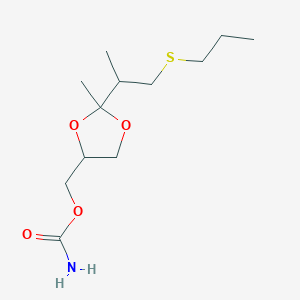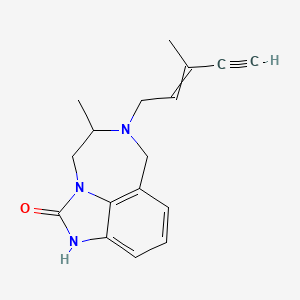
5'-O-Triphosphomethyl-3-FdT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-Triphosphomethyl-3-FdT is a synthetic nucleotide analog that has garnered attention in various fields of scientific research. This compound is structurally similar to natural nucleotides but features modifications that enhance its stability and functionality in biochemical applications. Its unique structure allows it to participate in a variety of biochemical processes, making it a valuable tool in molecular biology, medicinal chemistry, and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Triphosphomethyl-3-FdT typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Phosphorylation: The protected nucleoside is then subjected to phosphorylation using phosphoramidite chemistry. This involves the reaction of the nucleoside with a phosphoramidite reagent in the presence of a coupling agent such as tetrazole.
Oxidation: The resulting phosphite triester is oxidized to the corresponding phosphate triester using an oxidizing agent like iodine or m-chloroperbenzoic acid.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final 5’-O-Triphosphomethyl-3-FdT.
Industrial Production Methods
Industrial production of 5’-O-Triphosphomethyl-3-FdT follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-Triphosphomethyl-3-FdT undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Aplicaciones Científicas De Investigación
5’-O-Triphosphomethyl-3-FdT has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is employed in studies of DNA and RNA synthesis, repair, and modification.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 5’-O-Triphosphomethyl-3-FdT involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases, inhibiting their activity and leading to the disruption of nucleic acid metabolism. This makes it a potent inhibitor of viral replication and cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5’-O-Triphosphomethyl-2’-deoxyuridine: Another nucleotide analog with similar properties but different base composition.
5’-O-Triphosphomethyl-3’-azido-2’,3’-dideoxythymidine: A compound used in antiviral research with a similar triphosphate structure.
5’-O-Triphosphomethyl-2’-fluoro-2’-deoxycytidine: A fluorinated analog with enhanced stability and different biological activity.
Uniqueness
5’-O-Triphosphomethyl-3-FdT is unique due to its specific modifications that enhance its stability and functionality in biochemical applications. Its ability to be incorporated into nucleic acids and interfere with nucleic acid metabolism makes it a valuable tool in various research fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
129151-76-4 |
|---|---|
Fórmula molecular |
C11H18FN2O13P3 |
Peso molecular |
498.19 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C11H18FN2O13P3/c1-6-3-14(11(16)13-10(6)15)9-2-7(12)8(25-9)4-24-5-28(17,18)26-30(22,23)27-29(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,17,18)(H,22,23)(H,13,15,16)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
Clave InChI |
ZYJUSNQMBUQVGJ-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


